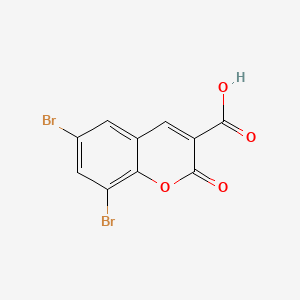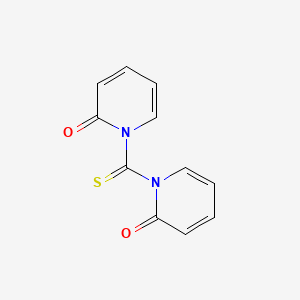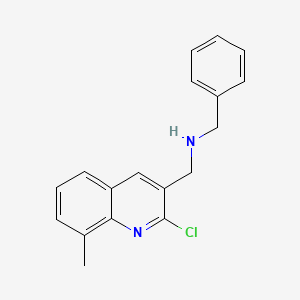![molecular formula C14H22N2O B1299069 1-[2-(2,3-ジメチルフェノキシ)エチル]ピペラジン CAS No. 51934-64-6](/img/structure/B1299069.png)
1-[2-(2,3-ジメチルフェノキシ)エチル]ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol This compound is characterized by the presence of a piperazine ring substituted with a 2-(2,3-dimethyl-phenoxy)-ethyl group
科学的研究の応用
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems and its potential as a drug candidate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine typically involves the reaction of 2-(2,3-dimethylphenoxy)ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of 1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
作用機序
The mechanism of action of 1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 1-[2-(2,6-Dimethyl-phenoxy)-ethyl]-piperazine
- 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine
- 1-[2-(2,5-Dimethyl-phenoxy)-ethyl]-piperazine
Uniqueness
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethyl groups may enhance its binding affinity to certain targets and alter its pharmacokinetic properties compared to other similar compounds .
特性
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-4-3-5-14(13(12)2)17-11-10-16-8-6-15-7-9-16/h3-5,15H,6-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVBGJIITAQIIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2CCNCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)



![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)
![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)






![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)
